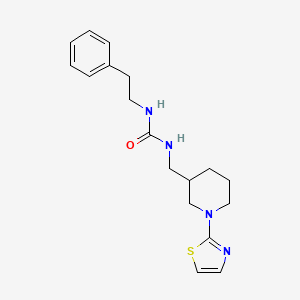
1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a urea derivative, which contains a phenethyl group, a thiazol-2-yl group, and a piperidin-3-yl group . Urea derivatives are known for their wide range of biological activities, and thiazole and piperidine rings are common motifs in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are typically synthesized by coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar structures .Molecular Structure Analysis
The compound contains a urea group, a phenethyl group, a thiazol-2-yl group, and a piperidin-3-yl group . These groups are likely to influence the compound’s reactivity and biological activity.科学的研究の応用
Steric Carbonyl Protection, Metalation, and Cleavage of Highly Hindered Ureas :
- Research shows that ureas with sterically protected carbonyl groups, like those involving piperidine derivatives, can be effectively metalated. Such processes are promising for applications in organic synthesis, particularly for sterically blocked carbonyl compounds (Hassel & Seebach, 1978).
Synthesis and Biochemical Evaluation in Medicinal Chemistry :
- A study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicated their potential as acetylcholinesterase inhibitors. This underscores their significance in medicinal chemistry, particularly in the context of enhancing cognitive functions (Vidaluc et al., 1995).
Microbial Degradation of Slow-Release Fertilizers :
- The breakdown of urea-based compounds in agricultural settings, particularly in slow-release fertilizers, is an area of research. Understanding the microbial degradation pathways of these compounds, which include ureas, is crucial for optimizing their use in sustainable agriculture (Jahns & Kaltwasser, 2000).
Spectroscopic and Structural Studies :
- Tri-substituted ureas containing N-methylpiperazine and phenyl and N-heterocyclic substituents have been synthesized and studied spectroscopically. This research aids in understanding the structural properties of such compounds, which is essential for their application in various scientific fields (Iriepa & Bellanato, 2013).
Synthesis under Microwave Irradiation :
- The development of methods for synthesizing urea derivatives under microwave irradiation conditions has been explored. This provides a more efficient pathway for the synthesis of such compounds, with potential applications in various chemical industries (Li & Chen, 2008).
Mechanistic Studies in Chemistry of Urea :
- Research into the reactions of urea with various compounds reveals insights into the mechanistic aspects of urea chemistry. This is crucial for understanding its behavior and potential applications in chemical reactions (Butler & Hussain, 1981).
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds :
- The development of new heterocyclic compounds containing urea structures has implications for their use as antibacterial agents. This highlights their potential in pharmaceutical applications and drug development (Azab, Youssef, & El-Bordany, 2013).
Pharmacokinetics and Reduction of Inflammatory Pain :
- Studies on urea inhibitors, particularly those involving piperidyl moieties, in the context of soluble epoxide hydrolase, provide valuable information on their pharmacokinetic properties and their potential in treating inflammatory pain (Rose et al., 2010).
将来の方向性
作用機序
Target of Action
The primary targets of 1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . This can result in a reduction in symptoms associated with conditions characterized by inflammation.
特性
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-22(14-16)18-20-10-12-24-18/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFJWCXHDYNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)
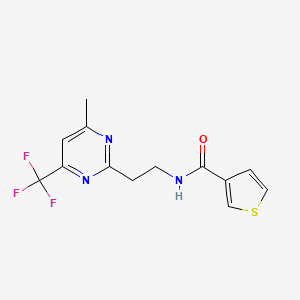

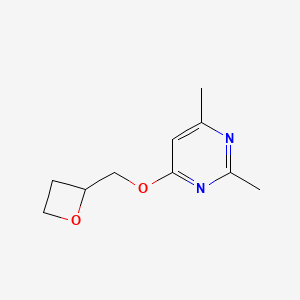
![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)
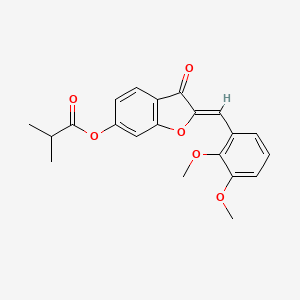
![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)
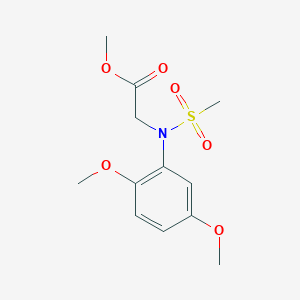
![N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2939945.png)
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2939947.png)
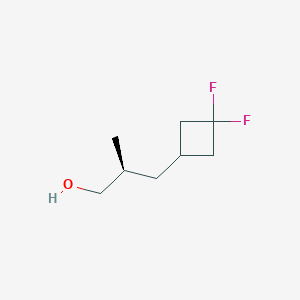
![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)

